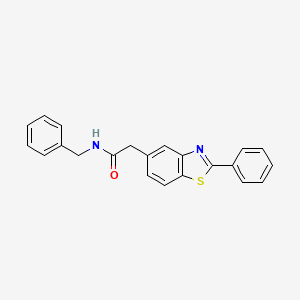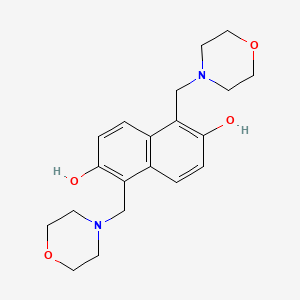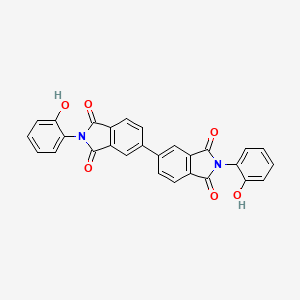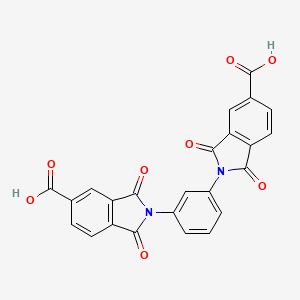![molecular formula C22H17NO5 B3441859 5-[(diphenylacetyl)amino]isophthalic acid](/img/structure/B3441859.png)
5-[(diphenylacetyl)amino]isophthalic acid
説明
5-[(diphenylacetyl)amino]isophthalic acid, also known as DPAI, is a compound that has shown potential in various scientific research applications. This compound has gained attention due to its unique properties and potential to be used in various research fields.
科学的研究の応用
5-[(diphenylacetyl)amino]isophthalic acid has shown potential in various scientific research applications, including cancer research, drug discovery, and materials science. In cancer research, 5-[(diphenylacetyl)amino]isophthalic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In drug discovery, 5-[(diphenylacetyl)amino]isophthalic acid has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects. In materials science, 5-[(diphenylacetyl)amino]isophthalic acid has been used as a building block for the synthesis of new materials with unique properties.
作用機序
The mechanism of action of 5-[(diphenylacetyl)amino]isophthalic acid involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that removes acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting HDAC, 5-[(diphenylacetyl)amino]isophthalic acid can alter gene expression and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-[(diphenylacetyl)amino]isophthalic acid has been shown to have various biochemical and physiological effects. In cancer cells, 5-[(diphenylacetyl)amino]isophthalic acid induces apoptosis by activating caspase enzymes and increasing the expression of pro-apoptotic proteins. In addition, 5-[(diphenylacetyl)amino]isophthalic acid has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This can prevent the growth and spread of cancer cells. In non-cancer cells, 5-[(diphenylacetyl)amino]isophthalic acid has been shown to have anti-inflammatory effects and can improve insulin sensitivity.
実験室実験の利点と制限
One advantage of using 5-[(diphenylacetyl)amino]isophthalic acid in lab experiments is its specificity for HDAC inhibition. This can allow researchers to study the effects of HDAC inhibition on various biological processes. However, one limitation of using 5-[(diphenylacetyl)amino]isophthalic acid is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of 5-[(diphenylacetyl)amino]isophthalic acid in scientific research. One direction is the development of new drugs based on the structure of 5-[(diphenylacetyl)amino]isophthalic acid. These drugs could have improved efficacy and fewer side effects compared to current cancer treatments. Another direction is the use of 5-[(diphenylacetyl)amino]isophthalic acid in combination with other drugs to enhance their effectiveness. Finally, 5-[(diphenylacetyl)amino]isophthalic acid could be used in materials science to synthesize new materials with unique properties, such as improved electrical conductivity or mechanical strength.
Conclusion:
In conclusion, 5-[(diphenylacetyl)amino]isophthalic acid is a compound with potential in various scientific research applications. Its specificity for HDAC inhibition and ability to induce apoptosis in cancer cells make it a promising lead compound for drug discovery. While there are limitations to its use in lab experiments, the future directions for its use are promising and could lead to new discoveries in cancer research, drug discovery, and materials science.
特性
IUPAC Name |
5-[(2,2-diphenylacetyl)amino]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c24-20(23-18-12-16(21(25)26)11-17(13-18)22(27)28)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,23,24)(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUSBEBZODPWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-chloro-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3441787.png)


![{[1-(2,6-dichlorophenyl)-2-ethoxy-1H-indol-3-yl]methylene}malononitrile](/img/structure/B3441801.png)
![N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-mesityl-N~3~-methyl-beta-alaninamide](/img/structure/B3441805.png)
![3-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzoic acid](/img/structure/B3441813.png)
![N-(4-{[(3-anilino-2-quinoxalinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3441817.png)
![methyl {[6-(4-bromophenyl)-3-cyano-4-(2-thienyl)-2-pyridinyl]thio}acetate](/img/structure/B3441836.png)
![3-amino-2-(4-bromobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B3441840.png)


![2-[(3-bromobenzyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3441866.png)
![N-(4-bromophenyl)-2-chloro-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B3441878.png)
![N-(4-bromophenyl)-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}benzamide](/img/structure/B3441887.png)